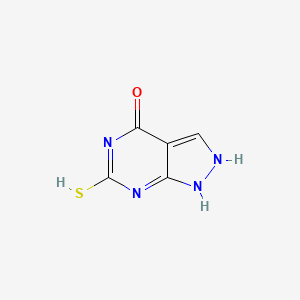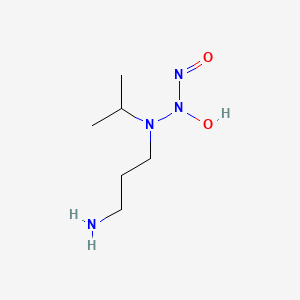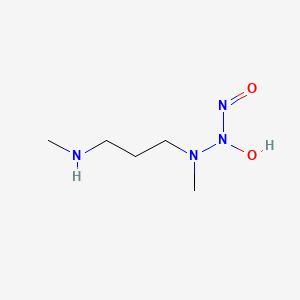
CID 63306
説明
CID 63306 is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 63306 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 63306 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization (CID) in Biological Systems : CID is a significant method for small-molecule perturbation of biological systems. It's particularly valuable in studying various biological processes, with recent advancements allowing reversible and spatiotemporal control of protein function in cells. This has extended the scope of the technique to elucidate membrane and protein trafficking with unprecedented precision (Voss, Klewer, & Wu, 2015).
Genetic Aberrations in Combined Immunodeficiency (CID) and Atopy : A study identified a heterozygous mutation in CARD11 resulting in combined immunodeficiency and atopy, demonstrating how genetic mutations can lead to various susceptibilities to infections and autoimmunity (Dadi et al., 2017).
Inducible Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems enable fine-tuning of gene expression or multiplexing biological signals for transient genome manipulation, highlighting the versatility of CID in gene regulation applications (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light, offering high spatiotemporal resolution for studying dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).
CID Techniques in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding the "signaling paradox" and providing insight into lipid second messengers and small GTPases. These advances in CID techniques have allowed for more specific and orthogonal manipulation of multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).
特性
IUPAC Name |
8-hydroxy-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 63306 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/structure/B7796831.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B7796839.png)

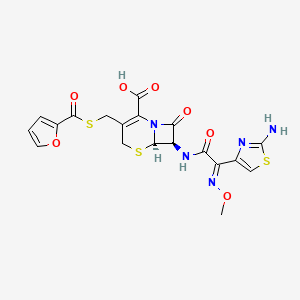
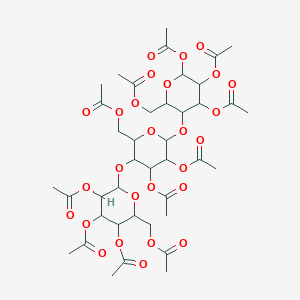
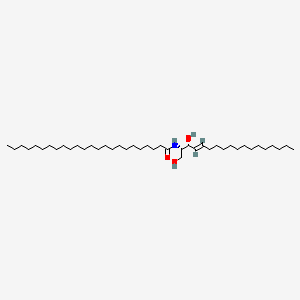
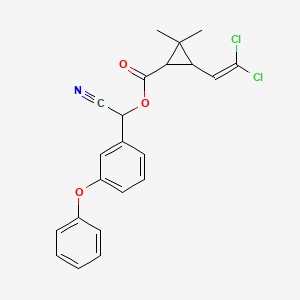
![1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione](/img/structure/B7796890.png)


